4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Description
4-isopropoxy-N-(2-(4-nitrophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C21H20N4O6S and its molecular weight is 456.47. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Cytotoxicity Studies
Cytotoxic Heterocyclic Compounds
Researchers have developed diaryl-substituted pyridine, pyrimidine, pyrazole, and isoxazole derivatives displaying promising cytotoxic activity against cancer cell lines, suggesting potential antitumor applications. These compounds were synthesized through reactions involving different nitrogen nucleophiles, indicating a broad scope for structural diversity and biological activity exploration (Mansour et al., 2020).
Bis-Pyrazoles and DNA Binding
A series of bis-pyrazoles synthesized from 3,5-dimethyl pyrazole demonstrated DNA binding properties through molecular docking and spectroscopic techniques. This suggests their potential for gene therapy applications and as tools for studying DNA interactions (Reddy et al., 2017).
Benzothiazole Derivatives as Antitumor Agents
Benzothiazole derivatives have shown selective cytotoxicity against tumorigenic cell lines, highlighting their promise as antitumor agents. This work illustrates the importance of structural modifications for enhancing biological activity and stability (Yoshida et al., 2005).
Antipyrine Derivatives
- Antipyrine-like Derivatives: The study of antipyrine derivatives, including their synthesis, structural characterization, and interaction analysis, provides a foundation for understanding how similar compounds might interact with biological targets. Such investigations offer a starting point for designing molecules with desired biological activities (Saeed et al., 2020).
Properties
IUPAC Name |
N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-propan-2-yloxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O6S/c1-13(2)31-17-9-3-14(4-10-17)21(26)22-20-18-11-32(29,30)12-19(18)23-24(20)15-5-7-16(8-6-15)25(27)28/h3-10,13H,11-12H2,1-2H3,(H,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHFWVFSRNRNTEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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